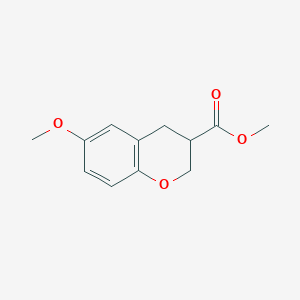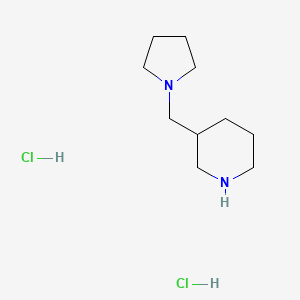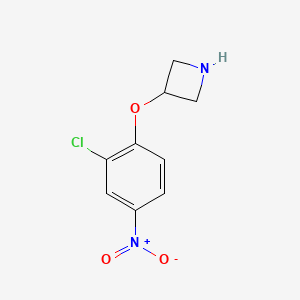
3-Chloro-N-cyclohexyl-N-ethyl-5-(trifluoromethyl)-2-pyridinamine
Übersicht
Beschreibung
“3-Chloro-N-cyclohexyl-N-ethyl-5-(trifluoromethyl)-2-pyridinamine” is a chemical compound with the CAS number 1219967-65-3 . It belongs to the class of organic compounds known as pyridines and derivatives . This compound is used in research and has potential applications in various fields .
Molecular Structure Analysis
The molecular formula of this compound is C14H18ClF3N2 . It has a molecular weight of 306.75 . The structure includes a pyridine ring, a trifluoromethyl group, and a cyclohexyl group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 306.75 . Other physical and chemical properties such as boiling point, solubility, and stability are not specified in the available resources .Wissenschaftliche Forschungsanwendungen
Activation in Organometallic Chemistry
3-Chloro-N-cyclohexyl-N-ethyl-5-(trifluoromethyl)-2-pyridinamine, along with similar compounds, has been used in studies exploring the activation of C(sp2)−H bonds and the reduction of CE (E = CH, N) bonds with osmium-hexahydride complexes. This highlights its potential role in organometallic chemistry, particularly in reactions involving deuterium labeling and hydrogenation processes (Barrio, Esteruelas, & Oñate, 2004).
Regioexhaustive Functionalization
Pyridines, including this compound, have been used in studies focusing on regioexhaustive functionalization. This approach allows for the transformation of these compounds into various carboxylic acids, demonstrating the versatility of pyridines in organic synthesis (Cottet & Schlosser, 2004).
Synthesis of Agricultural Chemicals
The compound has relevance in the synthesis of agricultural chemicals, such as pesticides. For instance, 2-cholo-3-iodopyridine, a precursor for this compound, is used in the production of flazasulfuron, a herbicide (Yi-hui, 2009).
Insecticidal Activity
Some derivatives of this compound have shown potential insecticidal activity. The compound's structure, featuring a pyridine ring, is commonly used in pesticide discovery, indicating its significance in the development of new insecticides (Liu, Feng, Liu, & Zhang, 2006).
Wirkmechanismus
Safety and Hazards
This compound should be handled with care. Precautionary measures include avoiding contact with skin and eyes, not inhaling dust, fume, gas, mist, vapors, or spray, and not eating, drinking, or smoking when using this product . It should be stored in a cool, dry place in a tightly closed container .
Eigenschaften
IUPAC Name |
3-chloro-N-cyclohexyl-N-ethyl-5-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClF3N2/c1-2-20(11-6-4-3-5-7-11)13-12(15)8-10(9-19-13)14(16,17)18/h8-9,11H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHPVDGRVRCUGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




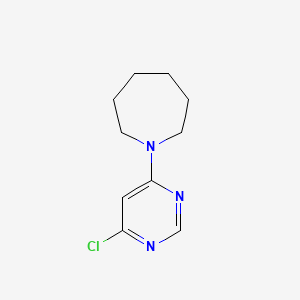
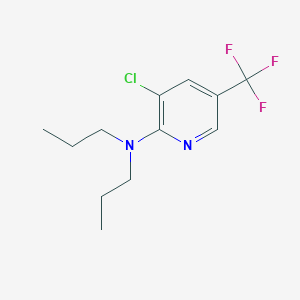

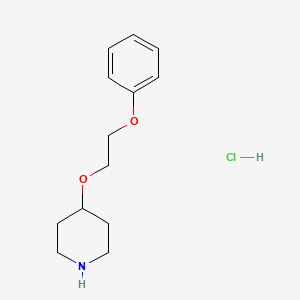
![3-{[2-Chloro-4-(tert-pentyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1423931.png)
![Methyl 2-{[2-(4-piperidinyl)ethoxy]-methyl}benzoate hydrochloride](/img/structure/B1423932.png)
![Methyl 2-{[2-(3-piperidinyl)ethoxy]-methyl}benzoate hydrochloride](/img/structure/B1423933.png)
![Methyl 4-{[2-(3-piperidinyl)ethoxy]-methyl}benzoate hydrochloride](/img/structure/B1423934.png)

